Synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, a complex heterocyclic compound featuring a chromenone core fused with a seven-membered cycloheptane ring. The chromenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development. The core of the proposed synthesis is the venerable Pechmann condensation, an acid-catalyzed reaction that provides a direct and reliable method for constructing the chromenone ring system from readily available precursors.[4][5][6] We will delve into the strategic rationale, detailed reaction mechanism, a step-by-step experimental protocol, and methods for characterization, providing a complete framework for the successful synthesis and validation of the target molecule.
Introduction and Strategic Significance
The 4H-chromen-4-one (chromone) moiety is a fundamental heterocyclic scaffold that forms the backbone of a vast array of bioactive compounds, including flavonoids and isoflavonoids.[2][7] Molecules incorporating this core exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The specific target molecule, 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (CAS No. 83688-44-2), is a unique derivative that combines the planar, electron-rich chromenone system with the flexible, sp³-rich seven-membered ring of cycloheptane.[8][9][10] This fusion of distinct structural motifs is of significant interest in drug discovery, as it introduces three-dimensional complexity that can lead to enhanced binding affinity and selectivity for biological targets.
The synthesis of such fused-ring systems requires a reliable and efficient strategy. The Pechmann condensation, discovered by Hans von Pechmann, stands out as the most effective and widely adopted method for synthesizing coumarins and, by extension, hydroxy-substituted chromones.[5][11][12] The reaction's primary advantage lies in its use of simple, commercially available starting materials—a phenol and a β-keto ester—to construct the bicyclic core in a single, acid-catalyzed step.[6][13]
Retrosynthetic Analysis and Core Synthetic Strategy
A retrosynthetic analysis of the target molecule logically dictates the primary bond disconnections and reveals the most suitable starting materials. The core chromenone ring can be disconnected via the Pechmann condensation pathway, breaking the C-O and C-C bonds of the pyrone ring.
This disconnection points to two key precursors:
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A Phenolic Component: The 3-hydroxy group on the chromenone ring system directly corresponds to the use of Resorcinol (1,3-dihydroxybenzene) as the starting phenol. Resorcinol is a highly activated aromatic system, which facilitates the crucial electrophilic aromatic substitution step under relatively mild conditions.[6][14]
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A β-Keto Ester Component: The fused cycloheptane ring and the carbonyl group of the pyrone are derived from a cyclic β-keto ester. The logical precursor is ethyl 2-oxocycloheptanecarboxylate . This reagent contains the necessary seven-membered ring and the β-keto ester functionality required for condensation with resorcinol.
The overall synthetic strategy is therefore a one-pot acid-catalyzed condensation of resorcinol and ethyl 2-oxocycloheptanecarboxylate.
Caption: Retrosynthetic analysis of the target molecule.
The Pechmann Condensation: A Mechanistic Deep Dive
The Pechmann condensation is a cornerstone of heterocyclic synthesis. While several mechanistic pathways have been proposed, the most widely accepted sequence for activated phenols like resorcinol under acidic conditions involves transesterification, electrophilic attack, and dehydration.[4][13][15][16]
Step 1: Transesterification The reaction is initiated by the protonation of the ester carbonyl of the β-keto ester by the acid catalyst (e.g., H₂SO₄). This activation facilitates nucleophilic attack by one of the hydroxyl groups of resorcinol, leading to a transesterification reaction. This forms a new resorcinol-ester intermediate and releases ethanol.
Step 2: Intramolecular Electrophilic Aromatic Substitution (Cyclization) The ketone carbonyl of the intermediate is then protonated, activating it for intramolecular electrophilic attack. The electron-rich resorcinol ring, activated by the two hydroxyl groups, attacks the protonated carbonyl. This Friedel-Crafts type acylation forms a new carbon-carbon bond, creating the tricyclic ring system and temporarily disrupting the aromaticity of the phenol ring.
Step 3: Dehydration and Tautomerization A molecule of water is eliminated from the cyclic intermediate, which re-establishes the aromaticity of the benzene ring. The final step involves tautomerization to yield the stable 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one product.
Caption: Mechanism of the Pechmann Condensation.
Detailed Experimental Protocol
This protocol provides a self-validating methodology for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Resorcinol | 108-46-3 | 110.11 | 5.51 g | 50.0 |
| Ethyl 2-oxocycloheptanecarboxylate | 40303-31-5 | 184.23 | 9.21 g | 50.0 |
| Sulfuric Acid (conc., 98%) | 7664-93-9 | 98.08 | 10 mL | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
| Saturated Sodium Bicarbonate Sol. | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (5.51 g, 50.0 mmol) and ethyl 2-oxocycloheptanecarboxylate (9.21 g, 50.0 mmol).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) to the stirred mixture. Caution: This addition is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Carefully pour the viscous reaction mixture into a beaker containing 200 mL of ice-water. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: The final product should be a crystalline solid. Confirm its identity and purity using standard analytical techniques.
Characterization and Data Analysis
The structural confirmation of the synthesized 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is achieved through spectroscopic analysis.
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¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the chromenone core, a singlet for the phenolic hydroxyl group (which may be broad and exchangeable with D₂O), and multiplets corresponding to the methylene protons of the fused cycloheptane ring.
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbon (~170-180 ppm), aromatic carbons (including those bonded to oxygen at higher chemical shifts), and aliphatic carbons of the seven-membered ring.
-
FT-IR: The infrared spectrum should exhibit a broad absorption band for the hydroxyl group (-OH) around 3200-3400 cm⁻¹, a strong carbonyl (C=O) stretch for the pyrone ring around 1650-1700 cm⁻¹, and C-O stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₁₄H₁₄O₃ = 230.26 g/mol ).[8]
Safety Considerations
-
Resorcinol: Harmful if swallowed and causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage. Always add acid to other substances slowly and with cooling. Work in a fume hood and wear acid-resistant gloves, a lab coat, and a face shield.
-
Organic Solvents: Ethanol is flammable. Keep away from ignition sources.
Conclusion
This guide outlines a reliable and well-established synthetic pathway for 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one. By employing the Pechmann condensation, this valuable heterocyclic compound can be efficiently prepared from resorcinol and ethyl 2-oxocycloheptanecarboxylate. The provided mechanistic insights and detailed experimental protocol offer a solid foundation for researchers to synthesize this molecule for further investigation in medicinal chemistry and materials science. The integrity of the synthesis is ensured through a clear purification strategy and confirmation by standard spectroscopic methods.
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